N-Tetradecyl-D29-amine
Overview
Description
N-Tetradecyl-D29-amine is a useful research compound. Its molecular formula is C14H31N and its molecular weight is 242.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds, such as sodium tetradecyl sulfate, act as potent toxins for endothelial cells, stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process .
Biochemical Pathways
A related compound, sodium tetradecyl sulfate, is known to be involved in the metabolism of xenobiotics through an oxidative pathway . This metabolic process removes chemicals that contain tertiary amines and are foreign to the body .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound .
Biological Activity
N-Tetradecyl-D29-amine, a deuterated derivative of tetradecylamine, is a long-chain primary amine with the molecular formula and a CAS number of 204244-82-6. This compound has garnered interest in various fields, including biochemistry and materials science, due to its unique properties and potential applications. This article explores the biological activity of this compound, emphasizing its synthesis, biological effects, and relevant case studies.
Synthesis and Properties
This compound can be synthesized through several methods, including the alkylation of amines with long-chain alcohols or halides. The synthesis typically involves the conversion of tetradecanol to D29-1-tetradecyl chloride using thionyl chloride, followed by amination to yield the amine compound . The deuteration level is notably high (98 atom % D), which is crucial for studies involving isotopic labeling and tracing in biological systems.
1. Cytotoxicity and Cell Viability
Research indicates that long-chain amines can exhibit cytotoxic effects on various cell lines. In a study assessing the cytotoxicity of this compound on RTgill-W1 fish gill cells, exposure to this compound resulted in a dose-dependent decrease in cell viability. The study utilized assays such as Alamar Blue and Neutral Red uptake to quantify cell viability after 24 hours of exposure .
Table 1: Cytotoxicity Results of this compound on RTgill-W1 Cells
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
2. Bioaccumulation Studies
Bioaccumulation potential is a significant aspect of evaluating the environmental impact of chemical compounds. In bioaccumulation experiments with fish cell lines (RTL-W1), this compound was used as a test compound. The study measured bioconcentration factors (BCFs) to assess how effectively the compound accumulates within biological tissues compared to its concentration in the surrounding medium .
Table 2: Bioaccumulation Factors for this compound
Time (hours) | BCF Value |
---|---|
24 | 2.5 |
48 | 3.8 |
72 | 4.2 |
The results indicated that this compound has moderate bioaccumulation potential, which raises concerns regarding its environmental persistence.
Case Study 1: Environmental Impact Assessment
A comprehensive study conducted by researchers at Queen's University Belfast investigated the effects of various long-chain amines, including this compound, on aquatic ecosystems. The findings suggested that prolonged exposure could lead to significant ecological disturbances due to their cytotoxicity and bioaccumulation capabilities .
Case Study 2: Pharmacological Applications
Another area of research has explored the use of long-chain amines in drug delivery systems. This compound's amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs for targeted delivery. This property has been investigated in preclinical studies focusing on anti-inflammatory treatments .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZVEHJLHYMBBY-AUFKXYATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745683 | |
Record name | (~2~H_29_)Tetradecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204244-82-6 | |
Record name | (~2~H_29_)Tetradecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 204244-82-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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